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3,8-Diazabicyclo[3.2.1]octane

Cat. No.: B1590389
CAS No.: 280-06-8
M. Wt: 112.17 g/mol
InChI Key: LKDJYZBKCVSODK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Bicyclic Diamines

The exploration of bicyclic nitrogen-containing heterocycles has a rich history, rooted in the study of naturally occurring alkaloids. Early research in the late 19th and early 20th centuries focused on elucidating the structures of complex tropane (B1204802) alkaloids like atropine (B194438) and cocaine, which feature the related 8-azabicyclo[3.2.1]octane core. acs.orgbris.ac.uknih.govwikipedia.org Groundbreaking work by scientists such as Richard Willstätter, who first synthesized tropinone (B130398) in 1901 and established the structures of several alkaloids, laid the groundwork for the field. wikipedia.org A significant milestone was Sir Robert Robinson's elegantly simple, one-pot synthesis of tropinone in 1917, a biomimetic approach that demonstrated how complex bicyclic systems could be assembled from simple precursors. bris.ac.ukwikipedia.orgchemicalbook.com

This foundational research on mono-amine bicyclic systems paved the way for interest in related structures containing a second nitrogen atom, giving rise to the field of bicyclic diamines. ontosight.aiwikipedia.org These diamines offered new possibilities for creating molecules with diverse biological activities, as the additional nitrogen atom provided another site for substitution and potential interaction with biological targets. ontosight.ai The synthesis of vicinal diamines, in particular, became an area of intense focus due to their prevalence in natural products and their utility as building blocks in organic synthesis. mdpi.com The development of synthetic routes to various diazabicycloalkane cores, including the 3,8-diazabicyclo[3.2.1]octane system, evolved from multi-step, low-yield procedures to more efficient and scalable processes, driven by their growing importance as scaffolds in medicinal chemistry. sci-hub.seresearchgate.net

Significance of the this compound Scaffold in Organic Synthesis and Drug Discovery

The this compound scaffold is a versatile and valuable building block in modern chemical research. ontosight.ai Its rigid, bicyclic structure provides a fixed three-dimensional framework, which is highly advantageous in drug design. This conformational constraint reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The two nitrogen atoms at positions 3 and 8 can be functionalized independently, allowing for the creation of diverse molecular libraries and the fine-tuning of pharmacological properties. sci-hub.seresearchgate.net

In organic synthesis, derivatives such as 8-Boc-3,8-diazabicyclo[3.2.1]octane serve as important intermediates. cymitquimica.com The Boc (tert-butyloxycarbonyl) protecting group allows for selective reaction at one nitrogen atom while the other is shielded, enabling controlled, stepwise construction of more complex molecules. cymitquimica.com

The significance of this scaffold is most evident in drug discovery, where it has been incorporated into molecules targeting a range of biological systems:

Analgesics: The scaffold has been used to create potent analgesics. google.com By substituting the bicyclic moiety of epibatidine (B1211577), a potent analgesic alkaloid, with the this compound core, researchers developed analogues with significant antinociceptive effects, mediated through the nicotinic acetylcholine (B1216132) receptor (nAChR) system. nih.govtaylorandfrancis.com

Opioid Receptor Agonists: In the search for novel pain therapeutics, the this compound core was investigated as a scaffold for selective delta (δ) opioid receptor agonists. nih.gov Analogues based on this structure showed remarkable affinity and selectivity for the δ-opioid receptor, highlighting its potential for developing new pain medications. nih.gov

Antiarrhythmic Agents: The scaffold has been explored for cardiovascular applications. A series of this compound derivatives were synthesized as analogues of ambasilide (B1667014), a Class III antiarrhythmic agent. researchgate.net Many of these compounds demonstrated the ability to lengthen the effective refractory period in cardiac tissue, a key characteristic of Class III antiarrhythmics. researchgate.net

Other CNS Applications: The rigid nature of the scaffold makes it suitable for developing agents that interact with central nervous system (CNS) targets. smolecule.com Derivatives have been explored for their potential in treating a variety of neurological and psychiatric conditions.


Table 1: Applications of this compound Derivatives in Drug Discovery

Therapeutic Area Target Example Application Reference(s)
Pain Relief Nicotinic Acetylcholine Receptors (nAChRs) Development of epibatidine analogues with potent analgesic activity. nih.gov, taylorandfrancis.com
Pain Relief δ-Opioid Receptors Scaffold for novel selective δ-opioid agonists as alternatives to traditional opioids. nih.gov
Cardiovascular Cardiac Ion Channels Analogues of ambasilide for potential use as Class III antiarrhythmic agents. researchgate.net
General Central Nervous System (CNS) Targets Use as a rigid building block for various CNS-active compounds. smolecule.com

Review of Landmark Studies and Pivotal Discoveries

The scientific understanding and application of the this compound scaffold have been shaped by several key research efforts. While the initial groundwork was laid by early alkaloid chemists like Robinson, more recent studies have specifically highlighted the utility of this particular diamine.

A pivotal area of research emerged from the study of epibatidine, a natural alkaloid with exceptionally potent analgesic properties that are, however, accompanied by high toxicity. taylorandfrancis.com In an effort to separate the analgesic effects from the toxicity, researchers synthesized a variety of analogues. A landmark study in this area involved replacing the 7-azabicyclo[2.2.1]heptane ring of epibatidine with various diazabicycloalkanes, including the this compound system. nih.govtaylorandfrancis.com One such derivative, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, showed high affinity for the α4β2 nAChR subtype and produced significant, non-opioid analgesic effects in animal models. nih.gov This work demonstrated that the this compound core could successfully mimic the spatial orientation of the original bicyclic system while offering new synthetic handles to modulate activity.

Another significant contribution came from the development of selective δ-opioid agonists. The reference δ agonist SNC80 has been a valuable research tool, but its therapeutic development has been hampered. In 2015, a study reported the investigation of several diazabicycloalkane cores as conformationally constrained homologues of SNC80. nih.gov Among the novel series, the derivative based on the this compound scaffold exhibited improved δ-opioid receptor affinity and selectivity compared to SNC80 itself. nih.gov This discovery underscored the scaffold's value in designing ligands with enhanced receptor selectivity, a crucial factor in developing safer and more effective drugs.

Furthermore, research into the synthesis of the scaffold itself has been critical. An improved four-step synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane was reported in 2007, providing a more efficient route to this key intermediate compared to previous seven- or eight-step procedures. sci-hub.se Such synthetic advancements are crucial as they make these valuable building blocks more accessible for broader research and development efforts in medicinal chemistry.


Table 2: Key Research Findings for this compound Derivatives

Compound/Derivative Class Key Finding Biological Target/Model Reported Affinity (Ki) Reference(s)
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo(3.2.1)octane Potent analgesic activity, antagonized by mecamylamine (B1216088) but not naloxone. α4β2 nAChR subtype 4.1 nM nih.gov
This compound-based SNC80 analogue Improved δ affinity and selectivity relative to SNC80. δ-Opioid Receptor Not specified in abstract nih.gov
N-substituted 3,8-diazabicyclo[3.2.1]octanes Prolonged cardiac action potential duration. In vitro electrophysiological assays Not applicable researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2 B1590389 3,8-Diazabicyclo[3.2.1]octane CAS No. 280-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,8-diazabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-6-4-7-3-5(1)8-6/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDJYZBKCVSODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497950
Record name 3,8-Diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280-06-8
Record name 3,8-Diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,8 Diazabicyclo 3.2.1 Octane and Its Derivatives

Strategies for the Construction of the 3,8-Diazabicyclo[3.2.1]octane Core

The construction of the this compound core is a pivotal step in the total synthesis of several complex natural products. The main strategies employed involve either the formation of the bicyclic system through intramolecular ring closure or through intermolecular cycloaddition reactions.

Intramolecular Cyclization Approaches

Intramolecular strategies are widely employed to construct the this compound skeleton. These methods typically involve the formation of one of the rings onto a pre-existing cyclic or acyclic precursor through the creation of one or two new bonds.

The generation and subsequent cyclization of N-acyliminium ions represent a powerful tool for the synthesis of nitrogen-containing heterocyclic systems, including the this compound core. This strategy is particularly notable in the synthesis of complex natural products. For instance, an N-acyliminium ion-initiated Sakurai cyclization was a key step in the synthesis of the tetracyclic core of lemonomycin (B1248428). lookchem.com In this approach, treatment of a hemiaminal precursor with a Lewis acid like trifluoroacetic acid (TFA) generates a reactive N-acyliminium ion, which then undergoes intramolecular cyclization. lookchem.com

This method has also been adapted for solid-phase synthesis, demonstrating its versatility. A polymer-supported stereoselective synthesis of (1S,5S)-6-oxa-3,8-diazabicyclo[3.2.1]octan-2-ones was achieved through a tandem N-acyliminium ion cyclization and nucleophilic addition sequence. smolecule.comrsc.org This powerful strategy allows for the creation of diverse fused ring systems by leveraging simple building blocks. smolecule.com

Reductive cyclization provides another important route to the this compound skeleton. A common approach involves the reduction of a pre-formed bicyclic dione (B5365651) intermediate, specifically a this compound-2,4-dione. This method is a key step in several multi-step syntheses of the core structure and its derivatives.

The reducing agent of choice for this transformation is typically a powerful hydride donor, such as lithium aluminum hydride (LiAlH₄). researchgate.netprepchem.comsci-hub.se The reaction involves the complete reduction of both amide carbonyl groups within the dione to the corresponding amines, thereby forming the final this compound ring system. For example, 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione can be effectively reduced with LiAlH₄ in a suitable solvent like dioxane or tetrahydrofuran (B95107) to yield 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane. prepchem.comsci-hub.se Subsequent steps, such as hydrogenolysis, can then be used to remove protecting groups like the benzyl (B1604629) group. researchgate.netsci-hub.se

PrecursorReagentProductYieldRef
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dioneLiAlH₄ in boiling dioxane3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane65% sci-hub.se
3-Substituted 8-carbobenzyloxy-3,8-diazabicyclo[3.2.1]octane-2,4-dionesLithium aluminum hydride3-Substituted 3,8-diazabicyclo[3.2.1]octanesN/A researchgate.net
3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dioneLithium aluminum hydride3-Benzyl-3,8-diazabicyclo[3.2.1]octaneN/A researchgate.net

A well-established strategy for constructing the this compound core involves building the second ring onto a pre-existing pyrrolidine (B122466) framework. These methods offer good control over stereochemistry, often starting from readily available chiral precursors like pyroglutamic acid. smolecule.com

One common approach begins with pyrrolidine-2,5-dicarboxylic acid. researchgate.net The synthesis involves converting the dicarboxylic acid into an N-protected derivative, which is then activated (e.g., as an anhydride) and reacted with ammonia (B1221849) or a primary amine to form an amide. Subsequent cyclization yields a this compound-2,4-dione, which can be reduced as described previously. researchgate.net

An improved and scalable process starts from N-benzyl-2,5-dicarbethoxypyrrolidine. prepchem.com This precursor is first reduced to the corresponding diol, which is then activated by mesylation. The final cyclization is achieved by reacting the dimesylate with a primary amine, such as benzylamine, to furnish the this compound scaffold in a total yield of 42% over five steps. prepchem.com Another efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane starts from diethyl meso-2,5-dibromoadipoate, which is first cyclized with methylamine (B109427) to form diethyl cis-1-methylpyrrolidine-2,5-dicarboxylate. sci-hub.se This pyrrolidine derivative is then converted to the target bicyclic compound. sci-hub.se

Pyrrolidine PrecursorKey StepsOverall YieldRef
N-Benzyl-2,5-dicarbethoxypyrrolidineReduction to diol, mesylation, cyclization with benzylamine42% (5 steps) prepchem.com
Pyrrolidine-2,5-dicarboxylic acidN-protection, anhydride (B1165640) formation, reaction with amine, cyclization, reductionN/A researchgate.net
Diethyl meso-2,5-dibromoadipoateReaction with methylamine, cyclization with benzylamine, reduction, hydrogenolysis19% (4 steps) sci-hub.se

Intermolecular Cycloaddition Reactions

Intermolecular cycloadditions provide a convergent and efficient means of assembling the this compound core from two simpler components. This approach rapidly builds molecular complexity and establishes multiple stereocenters in a single step.

The [3+2] 1,3-dipolar cycloaddition of 3-oxidopyrazinium betaines with alkenes is a highly effective method for the synthesis of the this compound skeleton. researchgate.netsci-hub.sesci-hub.st 3-Oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones, act as 1,3-dipoles that react readily with dipolarophiles like acrylate (B77674) derivatives. researchgate.netsci-hub.st

These reactions efficiently produce the bridged bicyclic system. sci-hub.se For example, the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl or tert-butyl acrylate yields the corresponding this compound adducts in good yields (51–73%). researchgate.netsci-hub.st The reaction is often regioselective, with a preference for the formation of the 6-exo regioisomer. researchgate.net However, the reaction can sometimes yield traces of the rearranged 2,5-diazabicyclo[2.2.2]octane isomer, and the choice of substituents on both the dipole and the dipolarophile can influence the product distribution. researchgate.netsci-hub.st For instance, using a more sterically hindered dipolarophile like methyl 2-phenylacrylate can lead to the [2.2.2] adduct as the major product. researchgate.netsci-hub.st

3-OxidopyraziniumDipolarophileProductYieldRef
1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxidopyraziniumMethyl AcrylateThis compound derivative51–73% researchgate.netsci-hub.st
1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxidopyraziniumtert-Butyl AcrylateThis compound derivative51–73% researchgate.netsci-hub.st
1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxidopyraziniumMethyl CrotonateThis compound derivative51–73% researchgate.netsci-hub.st
1,5,6-Trimethyl-3-oxidopyraziniumMethyl AcrylateMethyl 5,8-dimethyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-exo-carboxylate26% sci-hub.se
Aza-Diels-Alder Type Processes and Their Interconversions

The aza-Diels-Alder reaction, a powerful tool for the construction of nitrogen-containing six-membered rings, has been effectively utilized in the synthesis of the this compound framework. rsc.org These reactions typically involve the cycloaddition of an imine, acting as the azadienophile, with a suitable diene.

One notable approach involves the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with acrylate derivatives. acs.orgnih.gov This reaction initially forms a this compound cycloadduct. acs.org For instance, the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl or tert-butyl acrylate yields the corresponding this compound derivative in good yields. acs.org

Interestingly, these initial cycloadducts can undergo subsequent rearrangements. It has been observed that the initially formed this compound can rearrange to a 2,5-diazabicyclo[2.2.2]octane system. acs.org This transformation is believed to proceed through a Wagner-Meerwein type rearrangement. scribd.com Further, when acrylic acid is used as the dipolarophile, the reaction can proceed further to yield novel tricyclic fused lactone-lactam systems. nih.govscribd.com

The mechanism of these transformations has been a subject of investigation, with studies suggesting that the this compound products are formed directly through a 1,3-dipolar cycloaddition rather than via an intermediate aza-Diels-Alder product. acs.org However, the subsequent conversion to the [2.2.2] system highlights the intricate interplay of reaction conditions and substrate structure in determining the final product distribution. acs.org

Reactants Initial Product Rearranged/Subsequent Product(s) Key Observations
1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium + Methyl/tert-butyl acrylateThis compound derivative2,5-Diazabicyclo[2.2.2]octane (trace amounts)Good yields (51-73%) of the [3.2.1] adduct are obtained. acs.org
1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium + Methyl 2-phenyl acrylate-2,5-Diazabicyclo[2.2.2]octane derivative (40% yield)The [2.2.2] product is the major isomer formed. acs.org
3-Oxidopyrazinium + Acrylic acidThis compound derivativeTricyclic fused lactone-lactam systemThe initial adduct undergoes further transformation. nih.govscribd.com

Palladium-Catalyzed Cyclizations and Other Metal-Mediated Transformations

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and their application to the construction of the this compound scaffold is an active area of research. These methods often offer high efficiency and stereocontrol.

One prominent example is the palladium-catalyzed enantioselective allylic alkylation. nih.gov This method has been successfully employed to construct α-disubstituted N-heterocyclic carbonyl compounds, which can serve as precursors to the this compound framework. nih.gov For instance, quinocarcin (B1679961), a natural product possessing an oxazolidine (B1195125) ring within the this compound core, has been a target for such synthetic strategies. nih.gov

Other metal-mediated transformations have also proven effective. For example, a rhodium(II)-catalyzed intramolecular cycloisomerization of methylenecyclopropanes with N-sulfonyl 1,2,3-triazoles has been reported to yield the this compound system. researchgate.net Furthermore, Ti-mediated cascade reactions have been utilized to access the related bicyclo[3.2.1]octane moiety, suggesting potential applicability to the diazabicyclic analogue. nih.gov

Stereoselective and Enantioselective Synthesis of the Bicyclic Scaffold

The development of stereoselective and enantioselective methods for the synthesis of the this compound scaffold is of paramount importance, as the biological activity of its derivatives is often highly dependent on their stereochemistry.

A number of approaches have been developed to achieve high levels of stereocontrol. One strategy involves the use of chiral auxiliaries. For example, the aza-Diels-Alder reaction of imines derived from chiral α-methylbenzylamine has been shown to provide moderate diastereoselectivity. organic-chemistry.org

Catalytic asymmetric methods represent a more elegant and atom-economical approach. Rhodium-catalyzed asymmetric hydrogenation has been a key methodology for introducing chirality into diazabicyclooctane frameworks. smolecule.com For instance, the use of a Rh-(R)-DTBM-SegPhos complex has enabled the enantioselective reduction of α,β-unsaturated ester intermediates, achieving enantiomeric excesses (ee) exceeding 99%. smolecule.com

Another powerful strategy is the desymmetrization of meso compounds. Chiral phosphoric acid has been used to catalyze the pseudotransannular ring opening of 1-aminocyclohept-4-ene-derived epoxides, leading to the direct formation of the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. researchgate.net While this example pertains to the mono-aza analogue, the principle is applicable to the synthesis of chiral this compound derivatives.

Furthermore, intramolecular 1,3-dipolar cycloadditions of photochemically generated azomethine ylides have been explored for the asymmetric synthesis of the this compound moiety of quinocarcin. acs.org

Method Catalyst/Reagent Key Feature Stereochemical Outcome
Asymmetric HydrogenationRh-(R)-DTBM-SegPhosEnantioselective reduction of α,β-unsaturated esters>99% ee smolecule.com
DesymmetrizationChiral Phosphoric AcidPseudotransannular ring opening of meso-epoxidesExcellent stereoselectivity researchgate.net
Aza-Diels-AlderChiral α-methylbenzylamine auxiliaryDiastereoselective cycloadditionModerate diastereoselectivity organic-chemistry.org
Intramolecular CycloadditionPhotochemically generated azomethine ylidesAsymmetric synthesis of the quinocarcin core- acs.org

Functionalization and Derivatization Strategies

Once the this compound scaffold is constructed, further functionalization is often necessary to explore its structure-activity relationships and develop new derivatives with desired properties.

N-Alkylation and N-Acylation Reactions

The two nitrogen atoms of the this compound core provide convenient handles for derivatization through N-alkylation and N-acylation reactions. These reactions are generally straightforward and allow for the introduction of a wide variety of substituents.

N-acylation can be achieved using acyl chlorides or carboxylic acid anhydrides in an inert solvent. google.com The regioselectivity of acylation can be controlled. For instance, N8-acyl derivatives and N3-acyl derivatives have been selectively prepared. google.com Similarly, N-alkylation can be carried out using appropriate alkylating agents. google.com A series of novel N(3/8)-disubstituted-3,8-diazabicyclo[3.2.1]octanes have been synthesized via alkylation and evaluated for their biological activities. nih.gov

Modification at Bridgehead and Bridge Carbons

Modification at the carbon skeleton of the this compound framework, particularly at the bridgehead and bridge positions, allows for more profound structural diversification. However, these positions are generally less reactive than the nitrogen atoms.

Despite the challenges, methods for functionalization at these positions have been developed. For example, the synthesis of 3,8-diazabicyclo[3.2.1]octanes substituted at the C2 position has been reported. researchgate.net Furthermore, the introduction of substituents at the C6 and C7 positions of the related tropane (B1204802) ring system has been achieved, suggesting that similar strategies could be adapted for the diazabicyclic analogue. researchgate.net

Orthogonal Protection Strategies for Multi-functionalized Derivatives

For the synthesis of complex, multi-functionalized this compound derivatives, the use of orthogonal protecting groups is crucial. This strategy allows for the selective deprotection and modification of different functional groups within the same molecule.

An eight-step synthesis of an orthogonally protected this compound-2-carboxylic acid has been developed starting from commercially available pyroglutamic acid. researchgate.net This versatile building block features orthogonal protecting groups that enable selective manipulation of the nitrogen atoms and the carboxylic acid functionality, making it a valuable intermediate for combinatorial synthesis. researchgate.net

A common orthogonal protection scheme involves the use of a benzyl group to protect one nitrogen atom and a tert-butoxycarbonyl (Boc) group for the other. google.com The benzyl group can be removed by hydrogenolysis, while the Boc group is labile under acidic conditions. google.com This allows for the sequential functionalization of the two nitrogen atoms. For example, N8-Boc-3,8-diazabicyclo[3.2.1]octane can be acylated at the N3 position, followed by deprotection of the N8 position and subsequent functionalization. google.com

Protecting Group 1 Protecting Group 2 Deprotection Condition 1 Deprotection Condition 2 Application
Benzyl (Bn)tert-Butoxycarbonyl (Boc)Hydrogenolysis (e.g., Pd/C, H₂) google.comAcidic conditions (e.g., HCl in ether) google.comSequential N-functionalization google.com
----Synthesis of orthogonally protected this compound-2-carboxylic acid for combinatorial chemistry. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is a critical aspect of modern pharmaceutical and chemical research. While dedicated studies exclusively detailing the "green synthesis" of this specific bicyclic diamine are not abundant, an analysis of existing synthetic methodologies through the lens of green chemistry reveals potential areas for improvement and highlights more sustainable approaches. The focus lies on minimizing waste, reducing the use of hazardous materials, improving energy efficiency, and utilizing renewable resources.

Several synthetic strategies for the this compound core have been developed, often involving multi-step processes. vulcanchem.comontosight.ai An examination of these routes reveals varying degrees of adherence to green chemistry principles. For instance, some syntheses employ harsh reagents and solvents, while others present more environmentally benign alternatives.

One notable approach involves the synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane from pyroglutamic acid, which is a renewable resource. This method utilizes an amide activation and a key reduction and cyclization of a nitroenamine intermediate. researchgate.net The use of a bio-based starting material is a significant step towards a greener synthesis.

More recent approaches have explored cycloaddition reactions. For example, 3-oxidopyraziniums have been shown to react with acrylates to form the this compound skeleton. nih.gov The efficiency and conditions of such cycloadditions can be evaluated for their green credentials.

A significant challenge in many syntheses is the reliance on hazardous reagents. For example, the reduction of amide or lactam functionalities often employs lithium aluminum hydride (LiAlH₄), which is highly reactive and generates significant waste. researchgate.netsci-hub.se Similarly, debenzylation steps frequently require palladium on carbon (Pd/C) catalysts with hydrogen gas, which poses safety and environmental concerns. sci-hub.sersc.org The use of alternative reducing agents and catalytic systems that are more environmentally friendly is a key area for future development.

The choice of solvents also plays a crucial role. Many of the documented syntheses utilize chlorinated solvents or ethers like diethyl ether and dioxane, which are considered environmentally problematic. sci-hub.sersc.org A shift towards greener solvents such as water, ethanol, or supercritical fluids would significantly improve the environmental profile of these synthetic routes.

The tables below provide a comparative analysis of different synthetic aspects in relation to green chemistry principles.

Table 1: Comparison of Starting Materials and Key Reagents

Synthetic ApproachStarting MaterialKey ReagentsGreen Chemistry Considerations
From Pyroglutamic AcidPyroglutamic AcidAmide activation reagents, reducing agents for nitroenamineUtilizes a renewable starting material. researchgate.net
From Tropinone (B130398) DerivativesTropinoneAldehydes, NaOH, EthanolTropinone can be from natural sources or total synthesis. nih.gov
From Diethyl meso-2,5-dibromoadipoateDiethyl meso-2,5-dibromoadipoateLiAlH₄, Pd/CInvolves hazardous reagents and multi-step procedures. sci-hub.se
Cycloaddition2(1H)-PyrazinonesAcrylatesPotential for high atom economy in the key cycloaddition step. nih.gov

Table 2: Analysis of Reaction Steps and Conditions

Reaction TypeReagents/ConditionsGreen Chemistry IssuesPotential Improvements
Reduction of Amides/LactamsLiAlH₄ in DioxaneHighly reactive, hazardous waste, problematic solvent. researchgate.netsci-hub.seCatalytic hydrogenation with greener catalysts, alternative reducing agents.
Reductive AminationVariousCan involve metal hydrides or catalytic hydrogenation.Use of molecular hydrogen with recyclable catalysts.
DebenzylationPd/C, H₂Flammable gas, precious metal catalyst. sci-hub.sersc.orgTransfer hydrogenation, enzymatic cleavage.
Cyclization (e.g., Mannich)Acid or base catalysisOften requires stoichiometric reagents.Development of catalytic asymmetric versions. temple.edunih.gov

Reaction Mechanisms and Mechanistic Investigations

Detailed Reaction Mechanisms of Core Formation

The construction of the 3,8-diazabicyclo[3.2.1]octane core predominantly relies on cycloaddition reactions, which can be followed by skeletal rearrangements. The precise mechanism can vary depending on the starting materials and reaction conditions.

Elucidation of Cycloaddition Pathways

The primary and most studied method for synthesizing the this compound framework is the vulcanchem.comsmolecule.com-dipolar cycloaddition. acs.orgresearchgate.net This reaction typically involves the use of 3-oxidopyraziniums, which act as azomethine ylides, and various dipolarophiles such as acrylate (B77674) derivatives. acs.orgresearchgate.net

The reaction between a 3-oxidopyrazinium and a dipolarophile like methyl acrylate proceeds via a concerted mechanism to yield the this compound structure. sciforum.netvulcanchem.com Computational studies, specifically Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level, have been instrumental in elucidating the transition states and confirming the concerted nature of this pathway. acs.orgresearchgate.net These studies have also shown that the this compound products are formed directly and not through an alternative aza-Diels-Alder intermediate. acs.org The initial cycloadducts are often not isolated; instead, their more stable enamide tautomers are the observed products. acs.org

For instance, the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl acrylate or tert-butyl acrylate yields the corresponding this compound derivatives in good yields (51-73%). acs.orgresearchgate.net

Analysis of Rearrangement Mechanisms (e.g., Wagner-Meerwein Rearrangements, Skeletal Rearrangements)

Under certain conditions, particularly acidic environments, the initially formed this compound can undergo skeletal rearrangements to form other bicyclic systems, most notably 2,5-diazabicyclo[2.2.2]octane derivatives. vulcanchem.comacs.org This transformation is a key consideration in the synthesis and can sometimes be the desired pathway.

A prominent example of such a rearrangement is the Wagner-Meerwein rearrangement. acs.orgnih.govnih.gov This process is initiated by the protonation of the enamide nitrogen in the this compound, typically by an acid like trifluoroacetic acid (TFA). vulcanchem.com This protonation generates a carbocation, which then undergoes a 1,2-alkyl shift, leading to the more stable 2,5-diazabicyclo[2.2.2]octane skeleton. vulcanchem.com DFT calculations have supported the feasibility of this rearrangement and have also suggested that it can be reversible. acs.org

In some cases, the rearrangement is part of a domino reaction sequence. For example, the reaction of 1,5,6-trimethyl-3-oxidopyrazinium with methyl methacrylate (B99206) does not yield the expected this compound. Instead, it leads to a tricyclic fused lactam-lactone product derived from a [2.2.2] core. acs.org This is explained by a domino process involving an initial 1,3-dipolar cycloaddition to form the [3.2.1] adduct, followed by a skeletal rearrangement to the [2.2.2] system, and finally, lactonization. acs.org

Another type of rearrangement has been observed in the reaction of azanorbornanic aminyl radicals. These radicals can undergo a regioselective ring expansion to produce 2,8-diazabicyclo[3.2.1]oct-2-ene systems, which are precursors to the 2,8-diheterobicyclo[3.2.1]octane skeleton found in some natural products. us.esacs.org The proposed mechanism involves the opening of the aminyl radical to a carbon-centered radical, followed by ring closure to the expanded system and subsequent desulfonylation. acs.org

Kinetics and Thermodynamics of Formation Reactions

The kinetics and thermodynamics of the formation of this compound have been investigated through both experimental and computational methods. sciforum.net These studies provide insight into the reaction rates, activation energies, and the relative stability of products and intermediates.

Quantum chemical calculations have been employed to determine the activation energy and enthalpy change for the 1,3-dipolar cycloaddition of 3-oxidopyrazinium with methyl acrylate. sciforum.net In the gas phase, the activation barriers for the formation of the endo and exo cycloadducts were calculated to be 110.1 and 77.3 kJ/mol, respectively. sciforum.net This suggests that the formation of the exo product is kinetically favored. sciforum.net

The reaction conditions, such as temperature and reaction time, also play a significant role in the outcome of the reaction. For example, the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl acrylate proceeds to high yield at room temperature within an hour, while the reaction with the more sterically hindered methyl crotonate requires a higher temperature (50°C) and a longer reaction time (2 hours) to achieve a lower yield. vulcanchem.com

The thermodynamic stability of the resulting bicyclic systems is also a critical factor. While the this compound is the initial product of the cycloaddition, the subsequent rearrangement to the 2,5-diazabicyclo[2.2.2]octane framework under acidic conditions indicates that the latter can be the thermodynamically more stable product in that environment. vulcanchem.com However, the reversibility of this rearrangement suggests a delicate thermodynamic balance. acs.org

Stereochemical and Regiochemical Control in Reactions

The synthesis of this compound derivatives often generates multiple stereoisomers and regioisomers. Controlling the stereochemistry and regiochemistry is a major challenge and a key focus of synthetic efforts.

Factors Influencing Diastereoselectivity and Enantioselectivity

The stereochemical outcome of the 1,3-dipolar cycloaddition is influenced by several factors, including the structure of the reactants and the use of chiral catalysts.

In the cycloaddition of 3-oxidopyraziniums with acrylates, both endo and exo cycloadducts can be formed. sciforum.net DFT studies have shown that the exo transition state is generally lower in energy, leading to a preference for the exo product. sciforum.net The stereochemistry of the ester substituent in the resulting 3,8-diazabicyclo[3.2.1]octanes is also consistently predicted by these computational models. acs.org

For achieving high enantioselectivity, asymmetric catalysis is employed. Rhodium-catalyzed asymmetric hydrogenation has been successfully used to introduce chirality in diazabicyclooctane frameworks, achieving enantiomeric excesses (ee) greater than 99%. smolecule.com Another approach involves the use of a dual catalytic system, combining a rhodium(II) complex with a chiral Lewis acid, for asymmetric 1,3-dipolar cycloadditions. This method has been shown to produce optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.org The choice of the diazo substrate in these reactions can even switch the selectivity between exo and endo products. rsc.org

The development of enantioselective methods is crucial, as the specific stereochemistry of the this compound core is often critical for its biological activity. smolecule.com

Regioisomeric Product Formation

Regioselectivity in the 1,3-dipolar cycloaddition of 3-oxidopyraziniums is generally well-controlled. The cycloaddition occurs in a specific orientation, as indicated by the resonance contributor of the 3-oxidopyrazinium, leading to the formation of the desired this compound regioisomer. acs.org DFT studies have been used to analyze the regioselectivity, considering the formation of both 6-ester and 7-ester products, and have been consistent with experimental observations. researchgate.net

However, in some cases, the formation of regioisomeric products can occur. For instance, in the rearrangement of azanorbornanic aminyl radicals, the ring opening is regioselective, leading specifically to the 2,8-diazabicyclo[3.2.1]oct-2-ene system. us.esacs.org

The following table summarizes the yields of this compound formation with different dipolarophiles:

DipolarophileTemperatureTime (h)Yield (%)Reference
Methyl acrylateRoom Temp173 vulcanchem.com
tert-Butyl acrylateRoom Temp1.563 vulcanchem.com
Methyl crotonate50°C251 vulcanchem.com

Mechanistic Studies of Derivatization Reactions

The derivatization of the this compound scaffold is crucial for synthesizing a wide array of compounds with specific biological activities. Mechanistic studies, combining experimental evidence with computational modeling, have provided deep insights into the reaction pathways governing these transformations. These investigations are essential for optimizing reaction conditions, predicting product stereochemistry, and designing novel synthetic routes.

1,3-Dipolar Cycloaddition

One of the fundamental methods for constructing the this compound core itself is through a 1,3-dipolar cycloaddition reaction. acs.orgsciforum.net This reaction typically involves an azomethine ylide, such as a 3-oxidopyrazinium, reacting with a dipolarophile like an acrylate derivative. acs.org

Experimental and computational studies, particularly using Density Functional Theory (DFT), have been employed to elucidate the mechanism of this cycloaddition. acs.orgresearchgate.net The reaction between a 3-oxidopyrazinium and methyl acrylate has been shown to proceed via a concerted, but asynchronous, transition state. sciforum.net DFT calculations have been instrumental in assessing the regio- and stereoselectivity of the cycloaddition, with findings generally consistent with experimental results. acs.org These studies confirm that the this compound products are formed directly through a 1,3-dipolar addition pathway. acs.org

In some cases, the initially formed this compound adduct can undergo further rearrangement to form isomeric structures, such as 2,5-diazabicyclo[2.2.2]octanes. Mechanistic studies suggest this occurs via a subsequent Wagner–Meerwein type skeletal rearrangement. acs.org This entire process can be a domino reaction involving three consecutive steps: the initial 1,3-dipolar cycloaddition, the skeletal rearrangement, and finally, a potential lactonization if a suitable functional group is present. acs.org

Computational investigations have been vital in understanding the energetics of these pathways. By calculating the activation energies and enthalpy changes, researchers can predict the kinetic and thermodynamic stability of the various possible products and intermediates. sciforum.net For instance, theoretical studies have helped to explain why certain bulky dipolarophiles lead to the formation of rearranged [2.2.2] products instead of the expected [3.2.1] adducts. acs.org

Table 1: Computational Insights into 1,3-Dipolar Cycloaddition

Computational Method Key Finding Reference
DFT (B3LYP/6-31G(d)) Assessed the feasibility of the Wagner-Meerwein rearrangement from [3.2.1] to [2.2.2] systems. acs.org
Hartree-Fock (6-31G) Investigated reaction profiles, activation energies, and enthalpy changes in gas phase and acetonitrile. sciforum.net

N-Arylation via Buchwald-Hartwig Amination

The functionalization of the nitrogen atoms of the this compound core, particularly through N-arylation, is a common strategy in medicinal chemistry. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used for this purpose. wikipedia.orgnumberanalytics.comnih.gov

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. wikipedia.orglibretexts.org The key steps are:

Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) complex. This is often the rate-determining step. numberanalytics.com

Amine Coordination and Deprotonation: The this compound, acting as the amine, coordinates to the Pd(II) complex. A base then removes a proton from the coordinated nitrogen atom. wikipedia.org

Reductive Elimination: The desired N-aryl-3,8-diazabicyclo[3.2.1]octane derivative is formed as the C-N bond is created, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. numberanalytics.com

The efficiency of this derivatization is highly dependent on the choice of ligands, base, and solvent. numberanalytics.com Bulky, electron-rich phosphine (B1218219) ligands are commonly used to facilitate the oxidative addition and reductive elimination steps. numberanalytics.com While specific mechanistic studies focusing solely on the this compound substrate are not extensively detailed in the literature, the general principles of the Buchwald-Hartwig reaction are directly applicable. wikipedia.orgnumberanalytics.comlibretexts.org Syntheses of various derivatives have successfully employed this reaction, for instance, in coupling the bicyclic amine with chloro- or bromo-substituted aromatic heterocycles. nih.govresearchgate.net

Table 2: Key Steps in Buchwald-Hartwig N-Arylation of this compound

Mechanistic Step Description Key Components
Oxidative Addition An aryl halide adds to the Pd(0) catalyst, forming an arylpalladium(II) complex. Pd(0) catalyst, Aryl halide (Ar-X)
Transmetalation/Deprotonation The amine displaces the halide on the palladium complex, facilitated by a base. This compound, Base (e.g., Cs₂CO₃, NaOt-Bu)

Radical-Mediated Rearrangements

Mechanistic investigations have also uncovered intriguing radical-mediated pathways for synthesizing derivatives of the diazabicyclo[3.2.1]octane system. For example, the formation of 2,8-diazabicyclo[3.2.1]oct-2-enes from azanorbornane precursors has been studied in detail. us.es

The proposed mechanism, supported by both experimental results and computational studies, involves the following sequence:

Radical Formation: An aminyl radical is generated from a precursor like a 3-azidoazanorbornane using a radical initiator system (e.g., Bu₃SnH/AIBN). us.es

Ring Opening: The aminyl radical intermediate undergoes a regioselective ring-opening, leading to a carbon-centered radical. us.es

Ring Closure: This is followed by a ring-closing step to yield the expanded 2,8-diazabicyclo[3.2.1]octane ring system. us.es

Further Reactions: Subsequent steps, such as desulfonylation and tautomerization, can lead to the final stable product. us.es

This radical ring expansion provides a unique pathway to functionalized diazabicyclo[3.2.1]octane skeletons from readily available starting materials. us.es Computational studies have been crucial in supporting the proposed ring-opening/ring-closure sequence over a less likely direct 1,2-shift mechanism. us.es

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis for Structural Confirmation and Stereochemistry

Spectroscopy is a cornerstone for the structural analysis of 3,8-diazabicyclo[3.2.1]octane derivatives, offering a non-destructive means to probe the molecular framework.

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and conformation of this compound derivatives. nih.gov

¹H NMR: Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms. For instance, in derivatives like 8-methyl-3,8-diazabicyclo[3.2.1]octane, the proton signals are spread across a characteristic range. The chemical shifts (δ) are expressed in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). sci-hub.se High-field ¹H NMR spectroscopy, in conjunction with theoretical calculations, has been used to compare the conformation of these derivatives to other biologically active molecules. nih.gov The presence of a 4-methoxybenzyl (PMB) group on a nitrogen atom can facilitate the interpretation of ¹H NMR spectra. acs.org

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the bicyclic framework are indicative of their electronic environment. sci-hub.se Dynamic NMR studies using ¹³C NMR have been employed to investigate the conformational equilibrium and restricted rotation around N-S bonds in specific N-triflyl substituted derivatives. nih.gov

2D NMR: Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for unambiguously assigning complex structures and determining stereochemistry. acs.orgnih.gov HMBC helps to identify long-range couplings between protons and carbons, confirming the connectivity of substituents. acs.org NOESY correlations reveal through-space proximity of protons, which is essential for establishing the relative stereochemistry and conformational preferences of the bicyclic system. acs.orgnih.gov 2D NMR has been specifically utilized to study the stereochemistry and conformation of 8-aryl-1,5-diazabicyclo[3.2.1]octanes. acs.org

A representative example of NMR data for a derivative, 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione, is provided below. sci-hub.se

Nucleus Chemical Shift (δ) in ppm Description
¹³C26.69C-6, C-7
¹³C35.82NCH₃
¹³C41.26CH₂Ph
¹³C65.72C-1, C-5
¹³C127.42, 128.36, 128.62Aromatic Carbons
¹³C136.91C-Ph (quaternary)
¹³C173.26C=O (imide)
¹H1.84-1.92 (m)H-6, H-7 (2H)
¹H2.30-2.40 (m)H-6, H-7 (2H)
¹H2.42 (s)NCH₃ (3H)
¹H3.78-3.83 (m)H-1, H-5 (2H)
¹H4.88 (s)CH₂Ph (2H)
¹H7.22-7.40 (m)ArH (5H)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. ontosight.ai High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the confirmation of the molecular formula. The fragmentation patterns observed in the mass spectrum offer structural clues, helping to identify the different components of the molecule. Electrospray ionization (ESI-MS) is a common method used for the analysis of these compounds. acs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. evitachem.comontosight.ai For derivatives of this compound, IR spectra can confirm the presence of specific bonds, such as C-N, C-H, and, in substituted analogs, C=O or N-H stretches. sci-hub.seevitachem.com For example, in the precursor 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione, strong absorption bands corresponding to the imide carbonyl (C=O) groups were observed around 1724 and 1673 cm⁻¹. sci-hub.se Spectra are often recorded using KBr pellets or with FT-IR spectrophotometers. sci-hub.seacs.org

Chiroptical spectroscopy is essential for studying chiral molecules that can exist as non-superimposable mirror images (enantiomers). Electronic Circular Dichroism (ECD) is a key technique in this area. researchgate.net For chiral derivatives of this compound, ECD can be used to determine the absolute configuration of the enantiomers. escholarship.org The technique measures the differential absorption of left and right circularly polarized light. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms. Theoretical calculations are often used in conjunction with experimental ECD spectra to assign the absolute stereochemistry of chiral molecules, including those with non-planar amide groups which can be found in certain tricyclic derivatives. researchgate.net

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule in the solid state. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. For derivatives of this compound, X-ray analysis has been crucial for confirming the stereochemistry and elucidating the preferred conformation of the bicyclic system. researchgate.netclockss.org

Studies on various derivatives have shown that the bicyclic core typically adopts a chair-like conformation. vulcanchem.com For example, the X-ray crystal structures of 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane and related homologs have been determined, providing detailed insights into their molecular geometry and intermolecular interactions in the crystal lattice. researchgate.netclockss.org The structural data obtained from X-ray crystallography is also invaluable for validating the results of theoretical conformational studies. researchgate.net

Chromatographic Techniques for Purity and Isomeric Separation (e.g., HPLC, GC)

Chromatographic methods are fundamental for the purification of this compound derivatives and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method used to determine the purity of final compounds, often confirming purities of ≥95%. rsc.orgvulcanchem.com It is also used in the separation of isomers.

Gas Chromatography (GC): GC can be employed for the analysis of volatile derivatives of this compound.

Column Chromatography: Flash chromatography using silica (B1680970) gel is a common technique for the purification of intermediates and final products during synthesis. sci-hub.sersc.org For example, derivatives have been purified on silica gel columns using solvent systems like ethyl acetate-hexane. sci-hub.se

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely applied to investigate the electronic structure, conformation, and reactivity of the 3,8-diazabicyclo[3.2.1]octane system.

The this compound scaffold possesses a unique bicyclic structure that gives rise to distinct conformational isomers. The six-membered ring can adopt chair and boat conformations, with the chair form generally being more stable. docksci.com The orientation of substituents on the nitrogen atoms further diversifies the conformational landscape.

In a study of bis-N-triflyl substituted this compound, DFT and MP2 calculations were employed to explore the conformational equilibrium. docksci.com The potential energy surface revealed that the chair conformer is significantly more stable (by more than 6 kcal/mol) than the boat conformation. docksci.com Furthermore, restricted rotation around the N-S bonds leads to the existence of four distinct rotamers: 3-in,8-in; 3-in,8-out; 3-out,8-in; and 3-out,8-out, all of which were experimentally proven by NMR spectroscopy and corroborated by theoretical calculations. docksci.comresearchgate.net

Table 1: Conformational Preferences of this compound Derivatives

Compound/DerivativeMethodKey FindingsReference
bis-N-triflyl substituted this compoundDFT, MP2, NMRChair conformer is >6 kcal/mol more stable than the boat. Four rotamers about the N-S bonds were identified. docksci.com
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octaneTheoretical Calculations, NMRPresents a conformation similar to that of epibatidine (B1211577). nih.gov
3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octaneX-Ray, Quantum MechanicsAralkenyl chain is equatorially oriented in a "trans eclipsed" conformation. clockss.org

DFT calculations have been instrumental in elucidating the mechanisms of reactions involving the formation and rearrangement of the this compound core. One of the primary synthetic routes to this scaffold is the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with various dipolarophiles like acrylates. acs.orgnih.gov

DFT studies at the B3LYP/6-31G(d) level have been used to investigate the regio- and stereoselectivity of these cycloadditions, with results consistent with experimental findings. acs.orgnih.gov These calculations have also been crucial in understanding the subsequent rearrangement of the initially formed this compound adducts into isomeric 2,5-diazabicyclo[2.2.2]octanes via a Wagner-Meerwein rearrangement. acs.orgnih.govvulcanchem.com The feasibility of this rearrangement pathway, involving a 1,2-alkyl shift to stabilize a carbocation intermediate, was assessed and confirmed by DFT methods. vulcanchem.com

In one instance, the reaction of 1,5,6-trimethyl-3-oxidopyrazinium with methyl methacrylate (B99206) did not yield the expected this compound. acs.orgnih.gov DFT calculations helped to rationalize the formation of a tricyclic fused lactam-lactone product through a domino process involving an initial 1,3-dipolar cycloaddition to form the [3.2.1] octane, followed by a skeletal rearrangement to the [2.2.2] octane, and a final lactone ring formation. acs.orgnih.gov This theoretical assessment suggested that the this compound products are formed directly from the cycloaddition and are not intermediates from an aza-Diels-Alder pathway. acs.orgnih.gov

Computational methods are also employed to predict spectroscopic properties, which can then be correlated with experimental data to confirm structural assignments. High-field 1H NMR spectroscopy, in conjunction with theoretical calculations, has been used to compare the structural and conformational aspects of this compound derivatives with other compounds like epibatidine. nih.gov

In the study of bis-N-triflyl substituted this compound, variable temperature NMR studies of both 1H and 19F spectra were used to probe the dynamic conformational flexibility of the molecule in solution. docksci.com The experimental NMR data were corroborated by B3LYP/6-311+G(d,p) calculations of the NMR parameters, which aided in the analysis of the different conformers. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling

While direct evidence of extensive molecular dynamics (MD) simulations for conformational sampling of the parent this compound is not prevalent in the searched literature, the study of the dynamic behavior of its derivatives implies the importance of such approaches. docksci.com Dynamic NMR spectroscopy has been used to study the conformational equilibrium and restricted rotation in a bis-N-triflyl substituted derivative, freezing the dynamic processes at low temperatures to identify different rotamers. docksci.com This type of experimental investigation into molecular dynamics is often complemented and further explored by computational MD simulations to provide a more detailed picture of the conformational landscape and the transitions between different states over time.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are powerful computational tools for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. For this compound derivatives, QSAR modeling has been used to understand the factors influencing their binding affinity to various receptors.

In one study, QSAR modeling suggested that the binding affinity of certain diazabicyclo derivatives is primarily driven by ligand shape, the distribution of relative positive charge on the molecular surface, and molecular flexibility. researchgate.net For different receptor subtypes, the sensitivity to steric bulk and flexibility was found to vary. researchgate.net Another study focused on developing structure-affinity relationships for a set of piperazine (B1678402) and this compound derivatives binding to the µ-opioid receptor. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method has been applied to this compound derivatives to understand their interactions with various biological targets, including opioid and nicotinic receptors. nih.govclockss.orgnih.govnih.gov

Derivatives of this compound have been investigated as potent analgesics, and their interaction with µ-opioid receptors has been a subject of interest. clockss.orgnih.govnih.gov Molecular modeling studies have been carried out to highlight the key factors modulating their affinity for the µ-opioid receptor. nih.govresearchgate.net These studies have proposed pharmacodynamic models where the binding is influenced by hydrophobic interactions, the orientation of side chains to avoid steric hindrance, and the potential for hydrogen bonding with the receptor. nih.gov

In another context, analogues of maraviroc, an HIV-1 entry inhibitor, where the tropane (B1204802) moiety was replaced by a this compound system, were synthesized and their antiviral activity was evaluated. rsc.org Docking studies, along with conformational and NMR analysis, were performed to explain the observed inhibitory activity. rsc.org Furthermore, derivatives of this scaffold have been studied for their potential as dopamine (B1211576) uptake inhibitors. researchgate.net

Virtual Screening and Lead Optimization based on Computational Approaches

The unique conformational constraints of the this compound framework make it an ideal scaffold for virtual screening and lead optimization campaigns. Computational approaches have been instrumental in exploring the chemical space around this core structure to identify and refine potent and selective ligands for a variety of biological targets.

One notable application of computational modeling was in the development of analogues of the potent natural analgesic, epibatidine. nih.gov A series of 3,8-diazabicyclo[3.2.1]octanes with substitutions at either the 3- or 8-position were synthesized and evaluated. nih.gov Theoretical calculations, in conjunction with high-field 1H NMR spectroscopy, were employed to compare the structural and conformational properties of these synthetic analogues with epibatidine. nih.gov These computational studies revealed that the synthesized compounds adopted a conformation similar to that of epibatidine, providing a structural basis for their observed analgesic activity. nih.gov For instance, the compound 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane demonstrated high affinity for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype with a Ki value of 4.1 ± 0.21 nM. nih.gov

In the realm of antiviral drug discovery, diazabicyclo analogues of Maraviroc, a CCR5 antagonist used in HIV therapy, have been investigated. researchgate.net A derivative featuring the this compound scaffold was synthesized and showed significant potential in reducing viral infectivity. researchgate.net A computational study was conducted to understand the conformational preferences of these analogues and to establish a correlation between the inhibitory activity, the bridge length of the bicyclic system, and the rotational barrier around a key dihedral angle. researchgate.net This molecular modeling work, supported by high-field NMR analysis, provided a rationalization for the observed biological data and offered insights for the design of future analogues. researchgate.net

More recently, structure-based drug design and molecular docking have been pivotal in the discovery of novel inhibitors targeting the KRAS-G12D mutation, a key driver in many cancers. mdpi.comnih.gov In a study focused on developing new KRAS-G12D inhibitors, a compound incorporating the this compound moiety (compound 10c ) was identified as a potent and selective anti-proliferative agent in Panc1 cells (IC50 = 1.40 μM), which harbor the KRAS-G12D mutation. nih.gov Molecular docking simulations revealed that the protonated this compound core of this compound forms critical hydrogen bond interactions with the amino acid residues Asp12 and Gly60 of the KRAS-G12D protein. mdpi.comnih.gov This computational insight was crucial for understanding the molecular basis of its inhibitory activity and for guiding further lead optimization efforts. mdpi.comnih.gov

Lead optimization studies have also been successfully applied to a dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) for the treatment of autoimmune diseases. acs.org In a series of chiral diazabicycloalkane derivatives, the compound containing the this compound system proved to be the most potent and efficient, exhibiting IC50 values of 32 nM and 122 nM for TYK2 and JAK1, respectively. acs.org The optimization process was guided by structure-activity relationship studies and supported by an X-ray crystal structure of a related analogue bound to the TYK2 kinase domain, which highlighted the importance of the bicyclic scaffold in projecting a key interacting moiety towards the P-loop of the enzyme. acs.org

Furthermore, the this compound scaffold has been incorporated into compound libraries for high-throughput screening (HTS), such as the European Lead Factory's library, underscoring its value in the search for new drug candidates. edelris.com The inclusion of this scaffold in such libraries facilitates the initial stages of drug discovery by providing a diverse set of molecules for screening against a wide range of biological targets.

The development of analogues of the Class III antiarrhythmic agent ambasilide (B1667014) also benefited from computational approaches. researchgate.net A series of compounds were synthesized where the original 3,7-diazabicyclo-[3.3.1]-nonane moiety of ambasilide was replaced with the 3,8-diazabicyclo-[3.2.1]-octane core. researchgate.net Molecular modeling methods were used to map the conformational spaces of these new ligands and to identify the key pharmacophoric elements necessary for activity. researchgate.net

These examples highlight the significant role of computational chemistry and molecular modeling in leveraging the this compound scaffold for drug discovery. Through virtual screening and rational lead optimization, this versatile chemical entity continues to be a valuable building block in the development of novel therapeutics.

Applications in Medicinal Chemistry and Biological Sciences Research

Receptor Binding Affinity and Ligand-Target Interactions

The 3,8-diazabicyclo[3.2.1]octane nucleus is a key component in the design of ligands that target various receptors, influencing their binding affinity and functional activity. Its constrained conformation allows for precise positioning of substituent groups to optimize interactions with receptor binding pockets.

Derivatives of this compound (DBOs) have been a subject of interest in the search for new analgesic agents with improved profiles. nih.gov Research dating back to the 1960s identified DBOs with significant central analgesic activity. nih.gov Structure-activity relationship (SAR) studies have revealed that specific substitutions on the two nitrogen atoms are crucial for potent and selective µ-opioid receptor affinity. clockss.org

For instance, the presence of an aralkenyl group with a three-carbon chain at the N-3 position and an acyl group at the N-8 position were identified as key for optimal activity. clockss.org One of the most notable derivatives, 3-trans-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane, was found to be five times more active than morphine in in-vivo hot plate tests. clockss.org Further modifications, such as introducing a p-nitro group on the phenyl ring of this compound, resulted in a derivative with enhanced µ/δ selectivity and greater analgesic potency. clockss.org

More recent studies have discovered that certain this compound derivatives exhibit potent µ-opioid receptor agonist activity, with potencies comparable to or greater than that of morphine and similar to fentanyl. nih.gov Surprisingly, one such compound demonstrated significantly reduced respiratory depression compared to fentanyl, highlighting the therapeutic potential of this scaffold. nih.gov

Table 1: Opioid Receptor Activity of this compound Derivatives

Compound Modification Activity
3-trans-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane Cinnamyl at N-3, Propionyl at N-8 5 times more active than morphine in vivo. clockss.org
Compound 1b p-nitrocinnamyl at N-3, Propionyl at N-8 Better µ/δ selectivity and analgesic potency than the parent compound. clockss.org
Compound 1 N-phenylpropyl at N-3, Benzoyl at N-8 Potent agonist activity (EC₅₀ = 0.26 nM), more potent than morphine. nih.gov

This table is interactive and can be sorted by column.

The this compound framework has also been utilized to develop modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a range of neurological processes. semanticscholar.org These derivatives have been synthesized as potential analogs of epibatidine (B1211577), a potent natural analgesic that acts on nAChRs. acs.org

One significant derivative, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (known as DBO-83), has shown high affinity for the α4β2 nAChR subtype with a Ki value of 4.1 nM. acs.orgcaymanchem.com Functional studies revealed that DBO-83 is a full agonist at α4β2 and ganglionic nAChRs but, importantly, lacks significant activity at neuromuscular junction nAChRs, suggesting a better side-effect profile compared to non-selective agents like epibatidine. acnp.org Its antinociceptive effects were confirmed in animal models, where its action was blocked by a nicotinic antagonist (mecamylamine) but not by an opioid antagonist (naloxone), confirming its mechanism of action through the nicotinic system. acs.orgnih.gov

Table 2: Binding Affinity of this compound Derivatives at nAChRs

Compound Target Receptor Binding Affinity (Ki)
DBO-83 (1a) α4β2 nAChR 4.1 ± 0.21 nM. acs.orgcaymanchem.com

This table is interactive and can be sorted by column.

The engagement of both opioid and nicotinic receptors by this compound derivatives underscores their significant interactions with Central Nervous System (CNS) targets. semanticscholar.orgacnp.org The modulation of these receptors is central to treating CNS-related conditions such as pain and cognitive disorders. semanticscholar.org

The analgesic properties of DBO-based opioid receptor ligands are a direct result of their action within the CNS to modulate pain perception pathways. nih.gov Similarly, the nAChR modulators derived from this scaffold, like DBO-83, exert their effects within the CNS. acnp.org DBO-83 has demonstrated not only antinociceptive activity but also anti-amnesic effects in mouse models, preventing memory impairment induced by various receptor antagonists. caymanchem.com This suggests that ligands based on the this compound structure can be valuable tools for developing therapies for diseases and disorders of the central and peripheral nervous systems. semanticscholar.org

Beyond CNS targets, the this compound scaffold has emerged as a critical component in the design of kinase inhibitors for cancer therapy. Its rigid structure provides a foundation for developing potent and selective inhibitors of specific oncogenic proteins.

Mutations in the KRAS gene, particularly the G12D mutation, are drivers in a significant percentage of cancers, including pancreatic and biliary cancers. nih.gov The this compound moiety is a key feature in a new class of small molecule inhibitors targeting the KRAS-G12D mutant oncoprotein. google.comgoogle.com

In these inhibitors, the protonated this compound group plays a crucial role in binding to the target protein. nih.gov Molecular docking studies have revealed that this moiety forms critical hydrogen bonds with key amino acid residues, such as Asp12 and Gly60, within the binding pocket of the KRAS-G12D protein. nih.govresearchgate.net This interaction is fundamental to the inhibitory activity of these compounds. For example, compound 10c, which incorporates this scaffold, showed selective anti-proliferative activity in cancer cells bearing the KRAS-G12D mutation. nih.gov Another compound, MRTX1133, also features this bicyclic amine to achieve high-affinity binding. acs.org

Table 3: Activity of KRAS-G12D Inhibitors Containing the this compound Scaffold

Compound Target Inhibitory Concentration (IC₅₀) Key Finding
Compound 10c Panc1 cells (KRAS-G12D) 1.40 µM Showed 4.9-fold greater selectivity over wild-type cells. nih.govnih.gov

This table is interactive and can be sorted by column.

The this compound scaffold is also being leveraged in the development of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules designed to eliminate specific proteins by hijacking the cell's own protein disposal system, the ubiquitin-proteasome system. researchgate.net A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. researchgate.netgoogle.com

In the context of KRAS-G12D, inhibitors containing the this compound core have been used as the target-binding ligand in the synthesis of novel PROTACs. nih.gov By conjugating these inhibitors to an E3 ligase linker, researchers aim to induce the degradation of the KRAS-G12D oncoprotein. nih.govresearchgate.net While initial studies on derived PROTACs showed reduced potency compared to the parent inhibitor, this approach represents an innovative strategy for targeting previously "undruggable" proteins and overcoming drug resistance. nih.govresearchgate.net

Kinase Inhibition and Oncological Applications

Enzyme Inhibition Studies

The unique three-dimensional arrangement of the this compound core makes it an ideal framework for the design of enzyme inhibitors. By functionalizing the nitrogen atoms and other positions on the bicyclic system, researchers can create compounds that fit specifically into the active sites of various enzymes, modulating their activity.

β-Lactamase Inhibitors

One of the most significant applications of the diazabicyclooctane scaffold is in the development of β-lactamase inhibitors. asm.org These enzymes are a primary mechanism of resistance in bacteria against β-lactam antibiotics like penicillin. etsu.edu Novel diazabicyclooctane-based inhibitors have been designed to counteract this resistance. Unlike traditional inhibitors, many of these are non-β-lactam compounds, such as avibactam, which features a bridged diazabicyclo[3.2.1]octanone core. asm.org

These inhibitors demonstrate potent, cross-class inhibition of β-lactamases, including class A, C, and D enzymes. nih.gov For instance, certain novel diazabicyclooctanes have shown high acylation rates against key resistance enzymes like KPC-2 and OXA-48. nih.gov The combination of these inhibitors with β-lactam antibiotics can restore the efficacy of the antibiotic against multidrug-resistant Gram-negative bacteria. nih.govfrontiersin.org

Table 1: Inhibition of β-Lactamases by Diazabicyclooctane Derivatives
Inhibitor ClassTarget EnzymesKey FindingsReference
Bridged Diazabicyclo[3.2.1]octanones (e.g., Avibactam)Class A (KPC-2, TEM-1), Class C (P99, AmpC), ESBLs (CTX-M-15)Potent, reversible inhibition; restores activity of partner β-lactams. asm.orgfrontiersin.org
Novel Diazabicyclooctanes (e.g., Zidebactam, WCK 5153)Class A, C, and D (OXA-23, OXA-24/40, OXA-48)Demonstrate potent cross-class inhibition with high acylation efficiency. nih.gov

Other Enzymatic Targets

The versatility of the this compound scaffold extends to the inhibition of other crucial enzymes. Researchers have synthesized a conformationally restricted farnesyltransferase inhibitor based on a 3,8-diazabicyclo[3.2.1]octan-2-one framework. nih.gov Farnesyltransferase is a key enzyme in cellular signaling pathways, and its inhibition is a target for anticancer therapies. The rigid bicyclic structure helped in elucidating the enzyme-bound conformation of the inhibitor. nih.gov

More recently, derivatives have been developed as inhibitors of matrix metalloproteinases (MMPs), which are implicated in conditions like cardiac remodeling. google.com Additionally, compounds incorporating this scaffold have been designed as potent inhibitors of KRAS-G12D, a mutated protein that drives several types of cancer. nih.govmdpi.com Molecular docking studies of these inhibitors revealed that the protonated this compound moiety forms critical hydrogen bonds with key residues in the protein's binding pocket. nih.govmdpi.com

Antimicrobial and Antiviral Activities

Beyond enzyme inhibition to combat resistance, the this compound core is present in molecules with inherent antimicrobial and antiviral properties. Lemonomycin (B1248428), a natural product antibiotic, features this bicyclic system and exhibits broad antimicrobial activity. nih.gov The core structure is also found in other tetrahydroisoquinoline (THIQ) antitumor antibiotics like quinocarcin (B1679961) and tetrazomine. nih.gov Synthetic derivatives have also shown effectiveness against various bacterial strains.

In the realm of antiviral research, analogues of the HIV entry inhibitor Maraviroc have been synthesized where the original tropane (B1204802) moiety is replaced by a this compound system. nih.govresearchgate.net These analogues were tested for their ability to inhibit HIV-1 entry, and the diazabicyclooctane derivative was found to maintain significant viral neutralization activity. nih.govresearchgate.net

Anticancer Activity and Cytotoxicity Profiles

A significant area of research has been the development of this compound derivatives as anticancer agents. epa.gov By substituting the piperazine (B1678402) nucleus of a known cytotoxic agent with the this compound ring system, researchers have created novel compounds with potent antiproliferative properties. nih.govunibas.it

A series of N3/8-disubstituted-3,8-diazabicyclo[3.2.1]octanes were synthesized and evaluated against several tumor cell lines. nih.govunibas.it Several of these compounds demonstrated significant growth-inhibitory activities not only against leukemia cancer cells but also against solid tumors, with IC₅₀ values in the low micromolar range. nih.govunibas.it For example, one of the most potent compounds, 2a, exhibited a wide spectrum of inhibitory effects on the growth of solid tumor cells. unibas.it Structure-activity relationship studies indicated that the nature and position of substituents on the scaffold are crucial for cytotoxicity. unibas.it

Table 2: Cytotoxicity of Selected N3/8-disubstituted this compound Analogues
CompoundCell LineIC₅₀ (µM)Reference
2aLeukemia Cells (CCRF-CEM)Low micromolar range nih.govunibas.it
Solid Tumors4 - 14
10cPancreatic Cancer (Panc1)1.40 nih.gov

Development of Biologically Active Scaffolds for Natural Product Synthesis

The this compound framework is not only a synthetic scaffold for medicinal chemistry but is also found in complex natural products. nih.gov Its rigid structure is utilized by nature to create potent bioactive molecules. The synthesis of this bicyclic system is therefore of great interest for the total synthesis of such natural products and their analogues. acs.orgnih.gov

For example, the total synthesis of the potent antibiotic lemonomycin required the construction of the this compound skeleton. nih.gov Furthermore, synthetic routes to create 3,8-diazabicyclo[3.2.1]octan-2-one peptide mimetics provide access to highly constrained building blocks (synthons) that can be used to mimic peptide conformations, a valuable strategy in drug design. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations (within a research context)

In the development of new therapeutic agents, understanding their pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is crucial. Research on this compound derivatives has included these considerations.

For instance, a derivative developed as a KRAS inhibitor for oncology indications was selected for further characterization based on its robust in vivo activity and a favorable pharmacokinetic profile. researchgate.net In another study, a this compound derivative designed as an analogue of the natural analgesic epibatidine was shown to induce a significant and lasting increase in pain threshold in animal models. nih.govacs.org Pharmacodynamic studies revealed that its analgesic action was mediated through the nicotinic system, as its effects were antagonized by mecamylamine (B1216088) but not by naloxone. nih.govacs.org Such studies are essential for understanding the mechanism of action and the potential therapeutic utility of new compounds based on this scaffold.

Metabolic Stability Investigations

The rigid nature of the bicyclic system can shield metabolically susceptible sites from enzymatic degradation. For instance, in the development of inhibitors for challenging cancer targets like KRAS-G12D, maintaining metabolic stability is paramount. While specific quantitative data for a broad series of this compound derivatives in human liver microsomes remains an area of active investigation, qualitative assessments have shown promise. For example, the KRAS-G12D inhibitor MRTX1133, which features the this compound core, has been reported to be stable in mouse liver microsomes. This stability is a crucial attribute that allows for sustained in vivo activity.

The following table presents a hypothetical representation of how metabolic stability data for a series of this compound derivatives might be presented, based on typical in vitro assays.

CompoundStructuret_1/2 (min) in Human Liver MicrosomesIntrinsic Clearance (CL_int) (µL/min/mg protein)
Derivative A [Structure of Derivative A]> 60< 10
Derivative B [Structure of Derivative B]4525
Derivative C [Structure of Derivative C]1580

Note: The data in this table is illustrative and intended to demonstrate a typical format for presenting metabolic stability results. Actual values would be determined experimentally.

Bioavailability and Membrane Permeability Considerations

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream, a process governed by its bioavailability. This, in turn, is heavily influenced by the compound's ability to permeate biological membranes. The physicochemical properties of the this compound scaffold can be leveraged to improve these key pharmacokinetic parameters.

The development of prodrugs for the KRAS-G12D inhibitor MRTX1133 highlights the utility of the this compound moiety in this context. MRTX1133 itself exhibits poor oral bioavailability. To overcome this limitation, researchers have synthesized a series of prodrugs where the this compound core is modified. These modifications are designed to enhance absorption, with the prodrug being converted to the active MRTX1133 in the body.

Studies have shown that these prodrugs can significantly improve the oral bioavailability of MRTX1133 in mice. The table below summarizes the bioavailability data for some of these prodrugs.

CompoundModification on this compoundOral Bioavailability (F%) in Mice
MRTX1133 Unmodified1.3
Prodrug 1 R = -C(O)CH2CH34.8
Prodrug 2 R = -C(O)CH(CH3)27.9
Prodrug 3 R = -C(O)C(CH3)35.6
Prodrug 4 R = -C(O)-cyclopropyl7.2
Prodrug 5 R = -C(O)-phenyl7.2

The permeability of a compound across the intestinal epithelium is often assessed using in vitro models such as the Caco-2 cell permeability assay. The apparent permeability coefficient (Papp) is a measure of the rate at which a compound crosses a monolayer of these cells. A higher Papp value generally correlates with better intestinal absorption.

The following table presents apparent permeability data for MRTX-1133 and several other compounds that incorporate the this compound scaffold.

Compound No.Apparent Permeability (Papp) (×10⁻⁶ cm/s)
MRTX-1133 0.38
10 1.48
25 0.66
40 1.87
41 2.08
42 3.31

These findings underscore the significant impact that strategic modifications to the this compound scaffold can have on improving the bioavailability and membrane permeability of drug candidates. As research in this area continues, this versatile chemical entity is poised to play an increasingly important role in the design of next-generation therapeutics with optimized pharmacokinetic profiles.

Role As a Versatile Building Block in Organic and Materials Chemistry

A Synthon for Complex Heterocyclic Systems

The 3,8-diazabicyclo[3.2.1]octane core serves as a fundamental starting point, or synthon, for the construction of more intricate heterocyclic structures. Its inherent conformational rigidity and defined spatial arrangement of nitrogen atoms are highly sought-after features in the design of biologically active molecules and other functional compounds.

The structural similarity of the bicyclo[3.2.1]octane core to the tropane (B1204802) skeleton, which is central to cocaine and other tropane alkaloids, has made it a key target in medicinal chemistry. researchgate.netnih.gov Researchers have developed synthetic routes to analogues of cocaine by utilizing this framework, aiming to separate the therapeutic effects from the addictive properties of the natural product. nih.govresearchgate.net An eight-step synthesis from pyroglutamic acid has been developed to produce an orthogonally protected this compound-2-carboxylic acid, which is a versatile building block for the combinatorial synthesis of new cocaine analogues. researchgate.net These analogues often feature modifications at various positions of the bicyclic ring, which can significantly alter their binding affinity for dopamine (B1211576) and serotonin (B10506) transporters. nih.gov

Beyond cocaine, this scaffold is integral to the synthesis of other alkaloid-like structures. For instance, it has been used to create analogues of epibatidine (B1211577), a potent analgesic, by substituting the bicyclic core with chlorinated heteroaryl rings. researchgate.netnih.gov The synthesis often involves multi-step sequences, including intramolecular cycloaddition reactions to construct the bicyclic system stereoselectively. researchgate.net

Alkaloid/Analogue Class Key Synthetic Feature Therapeutic Target/Interest
Cocaine AnaloguesUse of orthogonally protected diazabicyclo[3.2.1]octane-2-carboxylic acid. researchgate.netDopamine and Serotonin Transporters. nih.gov
Epibatidine AnaloguesSubstitution with chlorinated heteroaryl rings at N3 or N8. nih.govNicotinic Acetylcholine (B1216132) Receptors (nAChR). nih.gov
Tropane AlkaloidsEnantioselective construction of the core scaffold. researchgate.netDiverse biological activities. researchgate.net

The defined three-dimensional structure of this compound makes it an excellent scaffold for creating peptidomimetics. These are molecules that mimic the structure and function of peptides but often have improved stability and bioavailability. By incorporating the diazabicyclo[3.2.1]octane core, chemists can create conformationally constrained systems that lock a peptide-like sequence into a specific bioactive conformation. researchgate.net

For example, orthogonally protected versions of this compound-2-carboxylic acid can be seen as a constrained form of various amino acids, such as lysine. researchgate.net Polymer-supported synthesis methods have been employed to create 6-oxa-3,8-diazabicyclo[3.2.1]octan-2-ones, which serve as conformationally constrained mimics of peptides. researchgate.net These constrained systems are valuable tools in drug discovery for studying protein-protein interactions and designing receptor-specific ligands.

A Ligand in Catalysis

The two nitrogen atoms within the this compound framework can act as coordination sites for metal ions, making its derivatives useful as ligands in metal-catalyzed reactions. The rigid structure of the scaffold can impart high levels of stereocontrol in asymmetric catalysis, leading to the preferential formation of one enantiomer of a product.

Derivatives of this bicyclic system are explored as chiral ligands for various transition metal catalysts, including those based on rhodium and palladium. chemscene.comsmolecule.com These catalytic systems are employed in reactions like asymmetric hydrogenation and C-H activation. chemscene.comsmolecule.com Furthermore, the scaffold itself can be a component of organocatalysts, where the nitrogen atoms can participate in acid-base catalysis or hydrogen bonding to activate substrates and control the stereochemical outcome of a reaction. The development of chiral catalysts and ligands is a significant area of research, with applications in synthesizing enantiomerically pure pharmaceuticals and agrochemicals. chemscene.com

Applications in Materials Science and Functional Materials

The unique structural and electronic properties of this compound derivatives have led to their exploration in the field of materials science. ontosight.ai Their rigid, well-defined architecture can be exploited to create highly ordered materials with specific functions.

The bifunctional nature of this compound, with its two reactive nitrogen atoms, allows it to be used as a monomer or a cross-linking agent in the synthesis of polymers. Incorporating this rigid bicyclic unit into a polymer backbone can significantly influence the material's properties, such as its thermal stability, mechanical strength, and morphology. ontosight.ai Research in this area explores the creation of novel polymers with tailored characteristics for specialized applications. chemscene.comontosight.ai

Derivatives of this compound are being investigated as building blocks for functional organic materials, particularly in the realm of optoelectronics. chemscene.com These compounds can serve as intermediates in the synthesis of small molecule semiconductors and semiconducting polymers. chemscene.com The ability to functionalize the bicyclic core allows for the tuning of electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. chemscene.com The rigid scaffold helps to control the packing of molecules in the solid state, which is essential for efficient charge transport in semiconductor devices. ontosight.ai

Derivatization Reagents to Improve Solubility and Material Properties

The this compound (DBO) scaffold is a versatile building block whose utility is significantly enhanced through chemical derivatization. chemimpex.combiosynth.com These modifications are crucial for tuning the molecule's physical and chemical properties, such as solubility, reactivity, and suitability for specific applications in materials science and medicinal chemistry. ontosight.aichemscene.com One of the most common strategies involves the use of protecting groups, which temporarily block one of the nitrogen atoms, allowing for selective reactions at the other. google.com

A primary reagent for this purpose is Di-tert-butyl dicarbonate, which introduces the tert-butyloxycarbonyl (Boc) protecting group. The resulting compound, 8-Boc-3,8-diaza-bicyclo[3.2.1]octane, is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.comsigmaaldrich.com The Boc group modulates the polarity and reactivity of the scaffold, making it more soluble in organic solvents and streamlining synthetic pathways. chemimpex.comchemscene.com This protected form is widely used in the development of bioactive compounds, including those targeting neurological disorders. chemimpex.com

Another common derivatization involves the use of a benzyl (B1604629) group, which can be introduced to create compounds like 8-Benzyl-3,8-diaza-bicyclo[3.2.1]octane. lookchem.com This modification serves as a key step in the synthesis of more complex organic molecules and pharmaceutical products. lookchem.com

Furthermore, derivatization is employed to enhance the properties of DBO-based molecules for specific therapeutic functions. In the development of β-lactamase inhibitors, for instance, the DBO scaffold was modified by replacing a polar sulfate (B86663) activating group with an acetate (B1210297). nih.gov This change was critical in shifting the compound's properties from being suitable for intravenous administration to having improved oral bioavailability, a key material property for drug development. nih.gov The acetate group offers more opportunities for structure-activity relationship (SAR) exploration compared to unstable sulfate prodrugs. nih.gov

These examples highlight how targeted derivatization transforms the basic this compound skeleton into a highly adaptable component for creating advanced materials and complex molecules.

Table 1: Derivatization of this compound for Property Enhancement

Derivative NameReagent/ModificationPurpose of DerivatizationApplication Area
8-Boc-3,8-diaza-bicyclo[3.2.1]octaneDi-tert-butyl dicarbonateProtects one nitrogen, modifies polarity and solubility for easier handling in organic synthesis. chemimpex.comchemscene.comPharmaceutical development, organic synthesis. chemimpex.com
8-Benzyl-3,8-diaza-bicyclo[3.2.1]octaneBenzyl halideServes as an intermediate for further functionalization in multi-step synthesis. lookchem.comMedicinal chemistry, synthesis of complex organic compounds. lookchem.com
Acetate-activated DBOAcetic anhydride (B1165640) (or similar)Replaces a polar sulfate group to decrease polarity and improve oral bioavailability. nih.govDevelopment of oral β-lactamase inhibitors. nih.gov

Precursors for Prodrug Development

The rigid structure of this compound makes it an excellent scaffold for the development of prodrugs, which are inactive or less active molecules that are converted into an active drug within the body. nih.govresearchgate.net This strategy is particularly valuable for improving the oral bioavailability of potent drugs that are otherwise poorly absorbed when administered directly. nih.govresearchgate.net

A significant application of the DBO scaffold is in the creation of oral β-lactamase inhibitors. nih.gov Compounds like avibactam, which are based on the DBO framework, are highly effective but also highly polar, limiting them to intravenous use. nih.gov To overcome this, researchers have developed prodrugs by modifying the DBO core. For the β-lactamase inhibitor ETX1317, a prodrug named ETX0282 was created. This approach allows the drug to be absorbed orally, after which it is metabolized by enzymes in the liver to release the active DBO-containing inhibitor. nih.gov This strategy was also proposed for avibactam, where masking its crucial sulfate group in the form of a prodrug could lead to an orally available version. researchgate.net

The DBO scaffold has also been integral to the development of oral therapies for cancers with specific mutations. MRTX1133, a potent and specific inhibitor of the KRAS G12D mutant protein, shows poor oral bioavailability. researchgate.netacs.org To address this, scientists synthesized a series of prodrugs by attaching various acyl groups to the this compound moiety within the MRTX1133 structure. researchgate.netacs.org These prodrugs demonstrated significantly improved pharmacokinetic properties in mice. researchgate.net In vivo studies showed that modifying the parent drug with different straight-chain or branched-chain acyl groups on the DBO ring led to a substantial increase in oral bioavailability, in some cases more than six-fold. acs.org

Table 2: Research Findings on this compound-Based Prodrugs of MRTX1133

Prodrug Modification (Acyl Group on DBO Ring)Parent Drug Bioavailability Increase (Fold)Resulting Bioavailability (F%)
Parent Drug (MRTX1133)1.0x1.3%
Butyryl (3 carbons in R1)6.2x7.9%
Isobutyryl (branched)6.2x7.9%
Pivaloyl (branched)6.2x7.9%
Propionyl (2 carbons in R1)4.8x6.1%
Valeryl (4 carbons in R1)3.8x4.8%
Data derived from in vivo studies in mice, with all prodrugs dosed at a molar equivalent to 10 mpk of the parent drug. acs.org

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies and Sustainable Synthesis

The development of efficient and environmentally friendly methods for synthesizing 3,8-diazabicyclo[3.2.1]octane and its derivatives is a primary focus of ongoing research. Current efforts are geared towards improving yield, stereoselectivity, and scalability while minimizing waste and the use of hazardous reagents.

Catalytic Asymmetric Synthesis: A significant advancement lies in the catalytic asymmetric synthesis of the diazabicyclooctane core. Rhodium-catalyzed asymmetric hydrogenation, for instance, has been successfully employed to achieve high enantiomeric excess (ee), which is crucial for the synthesis of chiral drugs. smolecule.combohrium.com This method allows for the precise control of stereochemistry, a critical factor in determining the biological activity of the final compound. smolecule.com

Flow Chemistry: The adoption of flow chemistry represents a major step towards more sustainable and scalable synthesis. smolecule.com Continuous-flow systems can significantly reduce reaction times from hours to mere minutes while maintaining high stereochemical integrity. smolecule.com This technology is not only more efficient but also enhances the safety of chemical processes. Advanced techniques like microwave-assisted synthesis are also being explored to improve reaction yields and shorten preparation times. evitachem.com

Green Chemistry Approaches: There is a growing emphasis on "green chemistry" principles in the synthesis of this compound analogues. This includes the use of more environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG), which is non-toxic, biodegradable, and readily available. manchester.ac.uk Researchers are also investigating catalyst-free reactions, such as 1,3-dipolar cycloadditions, which can proceed under mild conditions. acs.orgacs.orgacs.orgnih.govacs.org The development of one-pot, multi-component reactions is another strategy to increase efficiency and reduce waste. nih.gov

Synthetic AdvancementKey FeaturesPotential Impact
Catalytic Asymmetric Synthesis High enantioselectivity (e.g., >99% ee with Rh-catalysis) smolecule.combohrium.comProduction of enantiomerically pure pharmaceuticals with improved efficacy and reduced side effects.
Flow Chemistry Reduced reaction times, improved scalability and safety smolecule.comevitachem.comMore efficient and cost-effective large-scale production for industrial applications.
Green Chemistry Use of benign solvents (e.g., PEG), catalyst-free reactions manchester.ac.uknih.govEnvironmentally friendly and sustainable manufacturing processes.

Targeted Drug Discovery and Development of Highly Selective Agents

The unique conformational rigidity of the this compound scaffold makes it an ideal template for designing highly selective ligands for various biological targets. This has led to its exploration in the development of a new generation of drugs with improved potency and reduced off-target effects.

KRAS-G12D Inhibitors: The this compound moiety has been identified as a critical component in the design of novel inhibitors for the KRAS-G12D mutation, a key driver in many cancers, including pancreatic and biliary cancers. mdpi.comgoogle.com The rigid structure and basicity of the diazabicyclooctane core are crucial for effective binding to the mutated protein. mdpi.com

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonists: Derivatives of this compound are being investigated as potent and selective agonists for neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype. researchgate.net High selectivity is vital for developing treatments for neurodegenerative and psychiatric disorders with fewer side effects. researchgate.net

Opioid Receptor Modulators: Surprisingly, some this compound derivatives have been found to possess potent opioid agonist activity, comparable to fentanyl. nih.gov This discovery opens up avenues for developing new analgesics with potentially different pharmacological profiles, including the possibility of reduced respiratory depression. nih.gov

Therapeutic TargetKey FindingsPotential Application
KRAS-G12D The rigid scaffold is crucial for binding to the mutated protein. mdpi.comgoogle.comTreatment of cancers with KRAS-G12D mutations.
nAChRs High selectivity for the α4β2 subtype. researchgate.netTreatment of neurodegenerative and psychiatric disorders.
Opioid Receptors Potent agonist activity, comparable to fentanyl. nih.govDevelopment of novel analgesics with improved safety profiles.

Exploration of New Biological Targets and Therapeutic Areas

The versatility of the this compound scaffold has prompted its investigation in a wide range of therapeutic areas beyond its more established applications.

Neuroprotective Agents: There is growing interest in the neuroprotective potential of this compound derivatives, particularly for neurodegenerative diseases like Alzheimer's. smolecule.com Some compounds have shown the ability to inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase, which are implicated in the pathology of Alzheimer's disease.

Anticancer Agents: In addition to KRAS inhibitors, this compound analogues are being explored as anticancer agents targeting other mechanisms. For instance, some derivatives have demonstrated promising cytotoxicity against various tumor cell lines, with evidence suggesting inhibition of topoisomerase II as a possible mode of action. researchgate.net

Antiviral and Other Therapeutic Areas: The rigid bicyclic structure of these compounds makes them suitable candidates for mimicking bioactive alkaloids, leading to their investigation as potential central nervous system (CNS) therapeutics with affinity for serotonin (B10506) and dopamine (B1211576) receptors. vulcanchem.com Furthermore, some derivatives have exhibited protease inhibition activity, suggesting potential applications in antiviral drug development. vulcanchem.com The scaffold is also being explored in the development of analgesics. nih.govgoogle.com

Advanced Materials Applications and Supramolecular Chemistry

The well-defined and rigid geometry of the this compound core makes it an attractive building block for the construction of advanced materials and supramolecular assemblies.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Diazabicycloalkanes, including the related compound 1,4-diazabicyclo[2.2.2]octane (DABCO), are utilized in the synthesis of porous materials like MOFs and COFs. ontosight.aiambeed.comchemscene.com These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The rigid nature of the this compound scaffold makes it a promising candidate for creating novel frameworks with tailored properties.

Supramolecular Chemistry: The ability of the nitrogen atoms in the this compound ring system to participate in coordination and hydrogen bonding makes it a valuable component in supramolecular chemistry. cas.cn These interactions can be used to direct the self-assembly of molecules into well-ordered, functional nanostructures. cas.cn

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The use of artificial intelligence (AI) and machine learning (ML) is becoming increasingly integral to the efficient design and discovery of new molecules based on the this compound scaffold.

Computational Modeling and Molecular Docking: Computational tools are being extensively used to predict the binding modes of this compound derivatives with their biological targets. mdpi.com Molecular docking studies help in understanding the structure-activity relationships (SAR) and in designing compounds with improved affinity and selectivity. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: QSAR models are being developed to correlate the structural features of this compound analogues with their biological activities. researchgate.net Machine learning algorithms are being employed to analyze large datasets and generate predictive models for compound activity and properties, thereby accelerating the drug discovery process. nih.govedelris.comsmolecule.com The use of computational methods aids in the creation of large, diverse compound libraries for high-throughput screening. edelris.com

Computational ApproachApplication in this compound ResearchBenefit
Molecular Docking Predicting binding modes with targets like KRAS-G12D and topoisomerase II. mdpi.comresearchgate.netRational design of more potent and selective inhibitors.
QSAR Correlating structural features with nAChR agonist activity. researchgate.netUnderstanding key structural requirements for biological activity.
Machine Learning Building predictive models for compound activity and properties. nih.govedelris.comsmolecule.comAccelerating the identification of promising lead compounds.

Q & A

Basic: What are the common synthetic routes for 3,8-diazabicyclo[3.2.1]octane derivatives?

Methodological Answer:
The synthesis typically involves multi-step strategies starting from dicarboxylic acids (e.g., adipic or suberic acid) or pyrrolidine precursors. A widely cited approach begins with dimethyl meso-2,5-dibromoadipate, which undergoes sequential benzylamine substitution, cyclization, and hydrogenolysis to yield the bicyclic core . Alternative routes include oxidative sulfonamidation of 1,5-hexadienes using iodine catalysts to construct the diazabicyclo framework . For scalable production, optimized protocols using mesylated diols or nitroenamine intermediates (derived from pyroglutamic acid) are recommended to improve yield and purity .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound structures?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming regiochemistry and substituent placement. Dynamic NMR analysis can resolve conformational equilibria, such as chair-boat transitions in triflyl-substituted derivatives .
  • X-ray Crystallography : Used to determine absolute stereochemistry and hydrogen-bonding patterns. For example, studies on 3-p-nitrocinnamyl derivatives revealed non-planar bicyclic systems with torsional angles critical for µ-opioid receptor binding .
  • IR and Computational Modeling : Scaled DFT calculations (e.g., 3-21G basis sets) correlate vibrational spectra with structural features, aiding in distinguishing isomeric forms .

Advanced: How can stereochemical inconsistencies in synthesized derivatives be resolved?

Methodological Answer:
Stereochemical conflicts often arise during cyclization steps. To address this:

  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
  • X-ray Diffraction : Resolve ambiguous NOE signals by comparing experimental and predicted crystal structures .
  • Dynamic Kinetic Resolution : Use catalysts like Rh(II) to control stereoselectivity during tandem cycloisomerization reactions, as demonstrated in methylenecyclopropane functionalization .

Advanced: What strategies resolve conflicting pharmacological data in receptor binding studies?

Methodological Answer:
Contradictions in receptor affinity (e.g., µ-opioid vs. α4β2 nicotinic) often stem from substituent effects. To clarify:

  • Comparative SAR Analysis : Systematically vary substituents (e.g., nitro, sulfonyl, or triazole groups) and assess binding using radioligand assays. For example, 3-p-nitrocinnamyl derivatives showed 10-fold higher µ-opioid affinity than morphine analogs .
  • Molecular Docking : Use software like AutoDock to model interactions with receptor pockets. Conformational rigidity in the bicyclic core enhances selectivity for µ-opioid over δ-opioid receptors .
  • In Vivo/In Vitro Correlation : Validate receptor binding data with functional assays (e.g., analgesia models in mice) to confirm biological relevance .

Advanced: How can computational modeling optimize reaction pathways for novel derivatives?

Methodological Answer:

  • DFT Calculations : Predict transition states and energetics for key steps like cyclization or sulfonamidation. For example, iodine-mediated oxidative cyclization was optimized using B3LYP/6-31G(d) methods to minimize side reactions .
  • Retrosynthetic Analysis : Tools like Synthia™ identify viable precursors for complex targets (e.g., HIV protease inhibitors derived from diazabicyclo scaffolds) .
  • Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. acetonitrile) to stabilize intermediates in multi-step syntheses .

Advanced: How to design analogues for improved receptor selectivity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the bicyclic core with 3,9-diazabicyclo[3.3.1]nonane to enhance HIV-1 inhibitory activity while reducing off-target effects .
  • Pharmacophore Hybridization : Merge the diazabicyclo scaffold with triazole or oxazole moieties to exploit dual-binding modes (e.g., α7 nAChR agonism combined with β-lactamase inhibition) .
  • Proteolytic Stability : Introduce bulky substituents (e.g., benzyl or chlorophenyl groups) to resist metabolic degradation, as seen in maraviroc analogues .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Analgesics : Derivatives like azaprocin exhibit µ-opioid receptor affinity with rapid onset and reduced addiction liability compared to morphine .
  • Antimicrobials : Triazine dendrimers functionalized with DABCO groups show broad-spectrum activity against Gram-positive bacteria .
  • Hypergolic Fuels : Bicyclic ammonium salts serve as ionic liquids with high energy density and stability under extreme conditions .

Advanced: How to address low yields in oxidative sulfonamidation reactions?

Methodological Answer:
Low yields often result from competing polymerization or incomplete iodine-mediated cyclization. Mitigation strategies include:

  • Catalyst Optimization : Use iodine in combination with K2_2CO3_3 to enhance electrophilic activation of alkenes .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve intermediate solubility and reduce side reactions .
  • Temperature Control : Maintain reactions at 0–25°C to favor kinetic over thermodynamic products .

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Reactant of Route 1
3,8-Diazabicyclo[3.2.1]octane
Reactant of Route 2
3,8-Diazabicyclo[3.2.1]octane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.